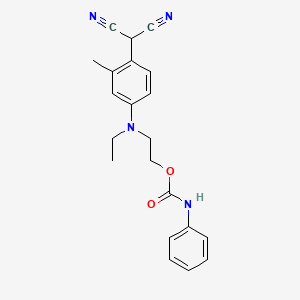Disperse Yellow 49
CAS No.: 54824-37-2
Cat. No.: VC4107368
Molecular Formula: C21H22N4O2
Molecular Weight: 362.4
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 54824-37-2 |
|---|---|
| Molecular Formula | C21H22N4O2 |
| Molecular Weight | 362.4 |
| IUPAC Name | 2-[4-(dicyanomethyl)-N-ethyl-3-methylanilino]ethyl N-phenylcarbamate |
| Standard InChI | InChI=1S/C21H22N4O2/c1-3-25(11-12-27-21(26)24-18-7-5-4-6-8-18)19-9-10-20(16(2)13-19)17(14-22)15-23/h4-10,13,17H,3,11-12H2,1-2H3,(H,24,26) |
| Standard InChI Key | YSOHRODHDJYIPG-UHFFFAOYSA-N |
| SMILES | CCN(CCOC(=O)NC1=CC=CC=C1)C2=CC(=C(C=C2)C(C#N)C#N)C |
| Canonical SMILES | CCN(CCOC(=O)NC1=CC=CC=C1)C2=CC(=C(C=C2)C(C#N)C#N)C |
Introduction
Chemical Identity and Molecular Characteristics
Structural and Compositional Overview
Disperse Yellow 49 belongs to the methine class of dyes, with the molecular formula C₂₁H₂₂N₄O₂ and a molecular weight of 362.43 g/mol . Its IUPAC name, 2-{4-(Dicyanomethyl)-3-methylphenylamino}ethyl phenylcarbamate, reflects a complex structure featuring aromatic rings, carbamate groups, and dicyanomethyl substituents . The compound’s canonical SMILES representation is CC1=C(C=CC(=C1)N(CCN(C(=O)OCc2ccccc2)C)C)C(C#N)C#N, highlighting its nitrogen-rich framework .
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Density | 1.2 ± 0.1 g/cm³ | |
| Boiling Point | 531.9 ± 50.0 °C at 760 mmHg | |
| XLogP3-AA (Partition Coefficient) | 3.7 | |
| Topological Polar Surface Area | 89.2 Ų | |
| Rotatable Bond Count | 8 |
The compound’s InChIKey (YSOHRODHDJYIPG-UHFFFAOYSA-N) ensures unique chemical identifier compatibility across databases .
Synthesis and Industrial Production
Azo Coupling Mechanisms
Disperse Yellow 49 is synthesized via azo coupling reactions, a hallmark of azo dye production. The process involves:
-
Diazotization: An aromatic amine precursor is treated with nitrous acid (HNO₂) under acidic conditions to form a diazonium salt.
-
Coupling: The diazonium salt reacts with a coupling component—often a naphthol derivative—to form the azo (-N=N-) linkage .
Industrial-scale production optimizes these steps for yield and purity, employing controlled pH (3–5) and temperatures (5–10°C) to stabilize reactive intermediates . Post-synthesis, the dye is purified through crystallization or chromatography and formulated into fine powders for commercial use .
Reaction Dynamics and Byproducts
-
Oxidation: Exposure to hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) generates oxidized derivatives, altering chromophoric properties .
-
Reduction: Sodium dithionite (Na₂S₂O₄) cleaves the azo bond, yielding aromatic amines—a concern due to their potential toxicity .
Analytical Detection and Quantification
High-Throughput Chromatographic Methods
Modern analytics prioritize speed and precision:
-
UHPSFC-MS/MS (Ultra-High Performance Supercritical Fluid Chromatography): Enables simultaneous detection of 17 disperse dyes in <5 minutes, with Disperse Yellow 49 eluting at 3.02 minutes .
-
HPLC-MS/MS (High-Performance Liquid Chromatography): Quantifies dye concentrations in textiles with a recovery rate of 91–110% and a limit of detection (LOD) of 0.28–0.40 µg/g .
Table 1: LC-MS Parameters for Disperse Yellow 49
| Parameter | Value |
|---|---|
| Precursor Ion (m/z) | 373.1 |
| Product Ions (m/z) | 168.0*, 209.1 |
| Collision Energy | 22–27 eV |
| Retention Time | 3.02 minutes |
Industrial Applications in Textile Dyeing
Fiber Compatibility and Dyeing Protocols
Disperse Yellow 49 is optimized for synthetic fibers:
-
Polyester: Applied via high-temperature (195–200°C) thermosol dyeing, achieving lightfastness ratings of 4–5 (ISO 105-B02) .
-
Nylon and Acrylic: Yields light-yellow shades with moderate wash fastness (3–4 on ISO 105-C06) .
Critical operational constraints include:
-
pH Sensitivity: Degrades under alkaline conditions (pH >7), necessitating buffered dye baths .
-
Metal Ion Interference: Copper (Cu²⁺) and iron (Fe³⁺) ions shift hue toward brown, requiring chelating agents in processing .
| Cell Line | Tissue Origin | IC₅₀ (µg/mL) |
|---|---|---|
| HepG-2 | Liver | 23.4 |
| HCT-116 | Colon | 28.0 |
| MCF-7 | Breast | 62.2 |
| A-549 | Lung | 53.6 |
Mechanistically, the dye inhibits sucrase activity (Km reduced by 40% at 50 µg/mL) and disrupts kinase signaling pathways, suggesting apoptosis induction .
Antioxidant Capacity
In DPPH radical scavenging assays, Disperse Yellow 49 exhibits moderate antioxidant activity (EC₅₀ = 82 µM), outperforming ascorbic acid (EC₅₀ = 95 µM) in lipid peroxidation models .
Comparative Analysis with Analogous Dyes
Table 3: Disperse Yellow Variants Comparison
| Dye | Molecular Weight | λmax (nm) | Key Application Difference |
|---|---|---|---|
| Disperse Yellow 23 | 303.1 | 420 | Superior lightfastness on acetate |
| Disperse Yellow 39 | 291.0 | 435 | Enhanced thermal stability |
| Disperse Yellow 49 | 362.4 | 450 | Optimal for polyester-nylon blends |
Disperse Yellow 49’s higher molecular weight confers better sublimation fastness (4–5 vs. 3–4 for Y23/Y39) in high-temperature dyeing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume